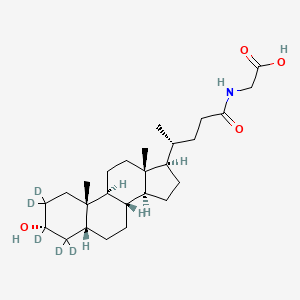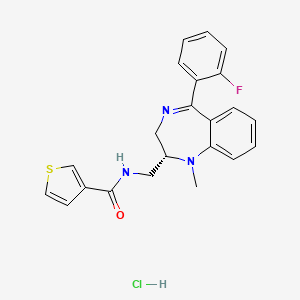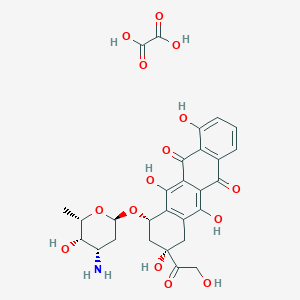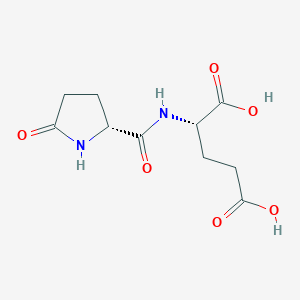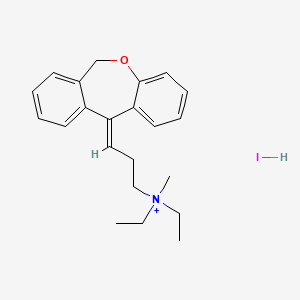
N,N-Diethylnordoxepin Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylnordoxepin Iodide: is a chemical compound with the molecular formula C22H28INO and a molecular weight of 449.37 g/mol . It is a derivative of nordoxepin, modified with diethyl groups and iodide. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylnordoxepin Iodide typically involves the reaction of nordoxepin with diethylamine and subsequent iodination. The reaction conditions often include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and may require specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This may include the use of industrial reactors and purification techniques to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethylnordoxepin Iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often employed.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Chemistry: N,N-Diethylnordoxepin Iodide is used as a building block in organic synthesis. It is valuable for creating complex molecules and studying reaction mechanisms.
Biology and Medicine: The compound’s potential biological activities are of interest in medicinal chemistry. It may be investigated for its effects on biological systems and potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals .
Mécanisme D'action
The mechanism of action of N,N-Diethylnordoxepin Iodide involves its interaction with molecular targets in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
N-Diethylnordoxepin: A related compound without the iodide group.
Nordoxepin: The parent compound, lacking the diethyl and iodide modifications.
Uniqueness: N,N-Diethylnordoxepin Iodide is unique due to its specific structural modifications, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H29INO+ |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
[(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-diethyl-methylazanium;hydroiodide |
InChI |
InChI=1S/C22H28NO.HI/c1-4-23(3,5-2)16-10-14-20-19-12-7-6-11-18(19)17-24-22-15-9-8-13-21(20)22;/h6-9,11-15H,4-5,10,16-17H2,1-3H3;1H/q+1;/b20-14-; |
Clé InChI |
XTOZLBPSINEXFM-VSOKSMTPSA-N |
SMILES isomérique |
CC[N+](C)(CC)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.I |
SMILES canonique |
CC[N+](C)(CC)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
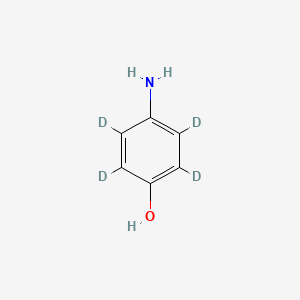
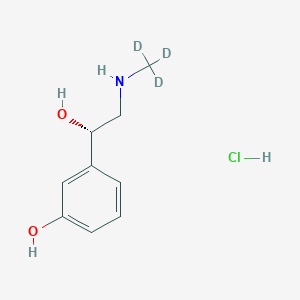
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
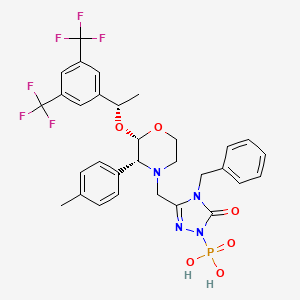
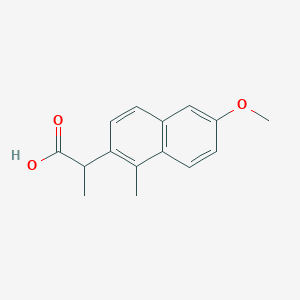
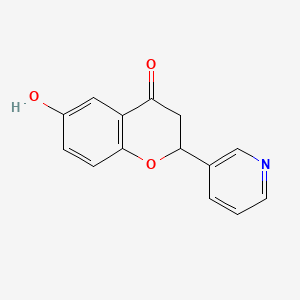
![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)


